2-Methoxy-6-methylpyridin-3-ol
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Methoxy-6-methylpyridin-3-ol is 1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 139.063328530 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.15 g/mol . It is a liquid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 139.063328530 g/mol .Scientific Research Applications
Antagonistic Properties and Bone Turnover
A study detailed the synthesis and evaluation of a potent alphavβ3 antagonist identified as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid for the prevention and treatment of osteoporosis. This compound demonstrated an excellent in vitro profile, significant unbound fraction in human plasma, and effective pharmacokinetics in rats, dogs, and monkeys. Its efficacy in vivo models of bone turnover led to its selection for clinical development (Hutchinson et al., 2003).
DNA and Protein Binding
Another study synthesized terpyridyl-based ligands and their cyclometalated iridium(iii) complexes, which demonstrated efficient binding to CT-DNA (calf thymus DNA) and BSA (bovine serum albumin), indicating potential applications in biochemical and medicinal fields. These compounds showed moderate cytotoxicity towards MDA-MB-231 (breast cancer cell line) and significant influence on HeLa (cervical cancer cell line) cells, suggesting their utility in cancer research (Mukhopadhyay et al., 2017).
Corrosion Inhibition
Research into pyridine derivatives, including 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, has shown these compounds to act as effective corrosion inhibitors for mild steel in hydrochloric acid. The study highlights their application in protecting metal surfaces, demonstrating the versatility of pyridine derivatives in industrial applications (Ansari et al., 2015).
Coordination Chemistry
A comprehensive review on the coordination chemistry of 2-pyridone and its derivatives, including those substituted at the 6-position like 6-methyl-2-pyridone, outlines their significant role as bridging ligands in synthesizing dimeric complexes with a variety of metals. This underlines the compound's importance in developing new materials and catalytic processes (Rawson & Winpenny, 1995).
Synthetic Routes and Chemical Transformations
Investigations into the synthetic routes for compounds related to "2-Methoxy-6-methylpyridin-3-ol" reveal diverse chemical transformations. For instance, a practical approach to synthesizing methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for further chemical synthesis, showcases the methodologies available for manipulating the pyridine nucleus for various applications (Horikawa et al., 2001).
Safety and Hazards
The safety information for 2-Methoxy-6-methylpyridin-3-ol indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Properties
IUPAC Name |
2-methoxy-6-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(9)7(8-5)10-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEZNAQBVVVMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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